2-(Trifluoromethyl)benzenesulfonyl fluoride
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Overview
Description
2-(Trifluoromethyl)benzenesulfonyl fluoride is an organofluorine compound with the molecular formula C7H4F4O2S. It is characterized by the presence of a trifluoromethyl group attached to a benzenesulfonyl fluoride moiety. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(Trifluoromethyl)benzenesulfonyl fluoride can be synthesized through several methods. One common approach involves the reaction of 2-(trifluoromethyl)benzenesulfonyl chloride with a fluoride source such as potassium fluoride (KF) or cesium fluoride (CsF) in the presence of a suitable solvent like acetonitrile . This reaction typically proceeds under mild conditions and yields the desired sulfonyl fluoride product.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
2-(Trifluoromethyl)benzenesulfonyl fluoride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl fluoride group can be replaced by nucleophiles such as amines, alcohols, and thiols.
Electrophilic Aromatic Substitution: The aromatic ring can undergo substitution reactions with electrophiles, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile.
Electrophilic Aromatic Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic conditions.
Major Products Formed
Nucleophilic Substitution: Products include sulfonamides, sulfonate esters, and sulfonate thioesters.
Electrophilic Aromatic Substitution: Products include halogenated, nitrated, and sulfonated derivatives of the aromatic ring.
Scientific Research Applications
2-(Trifluoromethyl)benzenesulfonyl fluoride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of sulfonyl fluorides and other fluorinated compounds.
Medicine: It is investigated for its potential as a pharmacological agent, particularly in the development of enzyme inhibitors and diagnostic tools.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(Trifluoromethyl)benzenesulfonyl fluoride involves its ability to act as an electrophile, reacting with nucleophilic sites on target molecules. This reactivity is particularly useful in the inhibition of enzymes, where the compound forms covalent bonds with active site residues, leading to enzyme inactivation . The trifluoromethyl group enhances the electrophilicity of the sulfonyl fluoride, making it a potent inhibitor.
Comparison with Similar Compounds
Similar Compounds
- 2-(Trifluoromethyl)benzenesulfonyl chloride
- 4-(Trifluoromethyl)benzenesulfonyl fluoride
- 2-Fluorobenzenesulfonyl fluoride
Comparison
2-(Trifluoromethyl)benzenesulfonyl fluoride is unique due to the presence of both the trifluoromethyl and sulfonyl fluoride groups, which confer distinct chemical properties. Compared to its analogs, it exhibits higher electrophilicity and stability, making it more effective in certain applications such as enzyme inhibition and protein labeling .
Properties
IUPAC Name |
2-(trifluoromethyl)benzenesulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F4O2S/c8-7(9,10)5-3-1-2-4-6(5)14(11,12)13/h1-4H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGHIWBACRZVGLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)S(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52201-00-0 |
Source
|
Record name | 52201-00-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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